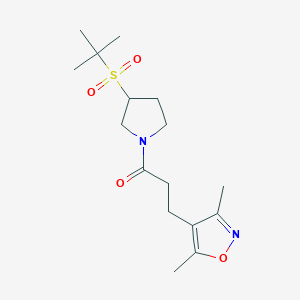
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C16H26N2O4S and its molecular weight is 342.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a synthetic compound that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound is characterized by:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that enhances biological interactions.
- Tert-butylsulfonyl Group : Provides steric hindrance and influences the compound's reactivity.
- Dimethylisoxazole Moiety : Contributes to the compound's pharmacological properties.
The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors, potentially modulating their activity. The presence of the isoxazole ring may enhance its affinity for biological targets, which could lead to various pharmacological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Initial studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
- Enzyme Inhibition : It has been identified as a potential inhibitor of enzymes involved in metabolic pathways, which may have implications in drug development for metabolic disorders.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques, including:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the tert-butylsulfonyl group via sulfonylation.
- Coupling with the dimethylisoxazole moiety.
This compound shows promise as a lead structure for developing new therapeutics due to its unique combination of functional groups.
Propriétés
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-11-14(12(2)22-17-11)6-7-15(19)18-9-8-13(10-18)23(20,21)16(3,4)5/h13H,6-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHOANAIGWPYCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













